molecular formula C10H17NO B2532531 N-(2-methylcyclohexyl)prop-2-enamide CAS No. 892102-16-8

N-(2-methylcyclohexyl)prop-2-enamide

Cat. No.: B2532531
CAS No.: 892102-16-8
M. Wt: 167.252
InChI Key: IRAHEYWURCHCIO-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)prop-2-enamide: is an organic compound with the molecular formula C10H17NO It is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an amide functional group attached to a prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)prop-2-enamide typically involves the reaction of 2-methylcyclohexylamine with acryloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

    Starting Materials: 2-methylcyclohexylamine and acryloyl chloride.

    Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The acryloyl chloride is added dropwise to a solution of 2-methylcyclohexylamine in an inert solvent such as dichloromethane. The reaction mixture is stirred at low temperature to control the exothermic reaction. After completion, the product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the double bond in the prop-2-enyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in various substituted amides or alkenes.

Scientific Research Applications

N-(2-methylcyclohexyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

N-(2-methylcyclohexyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-cyclohexylprop-2-enamide: Lacks the methyl group on the cyclohexyl ring, which may affect its reactivity and properties.

    N-(2-methylcyclohexyl)acetamide: Has an acetamide group instead of a prop-2-enamide group, leading to different chemical behavior.

    N-(2-methylcyclohexyl)but-2-enamide: Contains a longer alkenyl chain, which may influence its physical and chemical properties.

Properties

IUPAC Name

N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h3,8-9H,1,4-7H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAHEYWURCHCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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